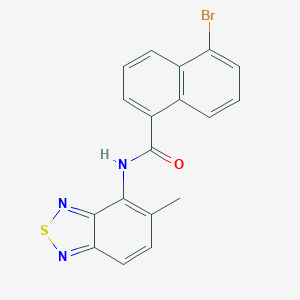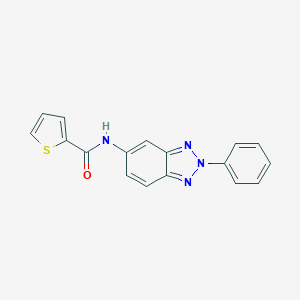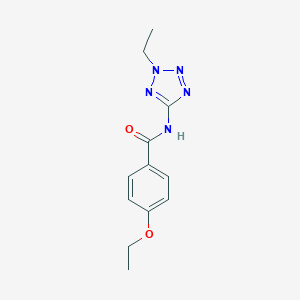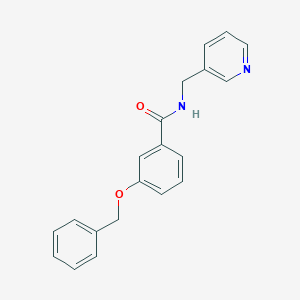
4-methyl-N-(5-methyl-2-nitrophenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(5-methyl-2-nitrophenyl)benzenesulfonamide, also known as MNPS, is a chemical compound that has been widely used in scientific research. This compound is a sulfonamide derivative and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
4-methyl-N-(5-methyl-2-nitrophenyl)benzenesulfonamide acts as an inhibitor of carbonic anhydrase by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which is essential for various physiological processes. By inhibiting carbonic anhydrase, 4-methyl-N-(5-methyl-2-nitrophenyl)benzenesulfonamide disrupts the acid-base balance of the cell, leading to various physiological effects.
Biochemical and Physiological Effects:
4-methyl-N-(5-methyl-2-nitrophenyl)benzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by targeting carbonic anhydrase IX. 4-methyl-N-(5-methyl-2-nitrophenyl)benzenesulfonamide has also been found to affect the acid-base balance of the cell, leading to changes in respiration and ion transport. Additionally, 4-methyl-N-(5-methyl-2-nitrophenyl)benzenesulfonamide has been shown to have anti-inflammatory effects and has been used to study the role of carbonic anhydrase in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-N-(5-methyl-2-nitrophenyl)benzenesulfonamide has several advantages as a tool for scientific research. It is a highly specific inhibitor of carbonic anhydrase IX and has been found to be effective in inhibiting the growth of cancer cells. Additionally, 4-methyl-N-(5-methyl-2-nitrophenyl)benzenesulfonamide has been found to have anti-inflammatory effects, making it useful for studying the role of inflammation in various biological processes. However, 4-methyl-N-(5-methyl-2-nitrophenyl)benzenesulfonamide has some limitations as well. It is a sulfonamide derivative, which may limit its use in certain experiments. Additionally, 4-methyl-N-(5-methyl-2-nitrophenyl)benzenesulfonamide has not been extensively studied in vivo, which may limit its potential applications.
Direcciones Futuras
For 4-methyl-N-(5-methyl-2-nitrophenyl)benzenesulfonamide include the development of analogs and the exploration of its potential applications in other biological processes.
Métodos De Síntesis
The synthesis of 4-methyl-N-(5-methyl-2-nitrophenyl)benzenesulfonamide involves the reaction between 5-methyl-2-nitroaniline and 4-methylbenzenesulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain pure 4-methyl-N-(5-methyl-2-nitrophenyl)benzenesulfonamide.
Aplicaciones Científicas De Investigación
4-methyl-N-(5-methyl-2-nitrophenyl)benzenesulfonamide has been widely used in scientific research as a tool to study various biological processes. It has been found to be an effective inhibitor of carbonic anhydrase IX, which is a protein that is overexpressed in various types of cancer. 4-methyl-N-(5-methyl-2-nitrophenyl)benzenesulfonamide has also been used to study the role of carbonic anhydrase in various physiological processes such as acid-base balance, respiration, and ion transport.
Propiedades
Nombre del producto |
4-methyl-N-(5-methyl-2-nitrophenyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C14H14N2O4S |
Peso molecular |
306.34 g/mol |
Nombre IUPAC |
4-methyl-N-(5-methyl-2-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14N2O4S/c1-10-3-6-12(7-4-10)21(19,20)15-13-9-11(2)5-8-14(13)16(17)18/h3-9,15H,1-2H3 |
Clave InChI |
UXGMMQXTYNJRBG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C)[N+](=O)[O-] |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-benzoylpiperazin-1-yl)phenyl]pentanamide](/img/structure/B239737.png)


![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide](/img/structure/B239743.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B239744.png)
![2-(3,4-dimethylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B239746.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B239747.png)

![2,5-dichloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide](/img/structure/B239751.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B239761.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chlorobenzamide](/img/structure/B239762.png)
![N-(2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B239764.png)
![4-fluoro-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B239765.png)